Steric Bulk and Hydrolytic Stability: Tert-butyl vs. Methyl 4-Bromobutanoate
The tert-butyl group's steric hindrance, quantified by a Taft steric parameter (Es) of -1.54 compared to -1.24 for methyl, directly translates to a reduced rate of base-catalyzed ester hydrolysis [1]. This allows for selective deprotection in the presence of other esters, a feature not shared by the more labile methyl 4-bromobutanoate (CAS 4897-84-1).
| Evidence Dimension | Steric Hindrance (Taft Es value) and Relative Hydrolysis Rate |
|---|---|
| Target Compound Data | Taft Es: -1.54 (for tert-butyl group) |
| Comparator Or Baseline | Methyl 4-bromobutanoate (Taft Es: -1.24 for methyl group) |
| Quantified Difference | tert-butyl group exhibits ~20% greater steric bulk, correlating with an estimated 10- to 100-fold reduction in hydrolysis rate under basic conditions. |
| Conditions | Classical physical organic chemistry parameters for ester hydrolysis |
Why This Matters
The tert-butyl ester's superior hydrolytic stability and steric protection enables orthogonal deprotection strategies essential for multi-step synthesis, preventing unwanted side reactions that compromise yield and purity.
- [1] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. View Source
